4-Bromo-1H-pyrrolo[3,2-c]pyridin-3-amine is a heterocyclic compound that belongs to the pyrrolo[3,2-c]pyridine class of compounds. This class has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, particularly in anticancer research. The compound features a bromine atom at the 4-position and an amine group at the 3-position of the pyrrolopyridine structure, which contributes to its biological activity and potential therapeutic applications.
4-Bromo-1H-pyrrolo[3,2-c]pyridin-3-amine is classified as a nitrogen-containing heterocycle. It is derived from pyridine and pyrrole, two fundamental building blocks in organic chemistry. The compound can be synthesized through various methods involving palladium-catalyzed reactions and other organic transformations, making it a versatile target for synthetic chemists.
The synthesis of 4-bromo-1H-pyrrolo[3,2-c]pyridin-3-amine typically involves several key steps:
For instance, one synthesis route involves the reaction of an arylboronic acid with a bromo-substituted intermediate in the presence of a palladium catalyst to form the final product through a series of coupling reactions .
The molecular structure of 4-bromo-1H-pyrrolo[3,2-c]pyridin-3-amine can be described by its unique arrangement of atoms:
The three-dimensional conformation of this compound can significantly influence its biological activity due to steric and electronic effects.
4-Bromo-1H-pyrrolo[3,2-c]pyridin-3-amine participates in various chemical reactions due to its reactive functional groups:
These reactions are essential for modifying the compound to improve its pharmacological profile .
The mechanism of action for compounds like 4-bromo-1H-pyrrolo[3,2-c]pyridin-3-amine often involves interaction with specific biological targets:
Quantitative structure–activity relationship studies could provide insights into how structural modifications impact biological activity.
The physical properties of 4-bromo-1H-pyrrolo[3,2-c]pyridin-3-amine include:
Chemical properties include:
These properties are crucial for understanding its behavior in biological systems and during synthesis .
4-Bromo-1H-pyrrolo[3,2-c]pyridin-3-amine has several potential applications in scientific research:
The synthesis of 4-bromo-1H-pyrrolo[3,2-c]pyridin-3-amine relies on strategic functionalization of the privileged pyrrolo[3,2-c]pyridine scaffold. This tricyclic system presents unique challenges due to the electron-deficient pyridine ring fused with an electron-rich pyrrole, influencing both reactivity and regioselectivity. Unlike its isomeric counterpart 1H-pyrrolo[2,3-b]pyridine (7-azaindole), which has been more extensively studied [1], the [3,2-c] isomer requires tailored approaches. The most efficient routes begin with commercially available 1H-pyrrolo[3,2-c]pyridine, proceeding through sequential halogenation and amination steps. Key innovations involve N-protection strategies prior to bromination, as the acidic N1 proton (pKa ~4.9) promotes unwanted dimerization and side reactions. Benzyl and SEM (2-(trimethylsilyl)ethoxymethyl) groups have proven particularly effective for blocking N1 while allowing subsequent C-H functionalization at C4 and C3 positions [1] [5].
Recent advances employ directed ortho-metalation (DoM) techniques using N-directing groups. For example, N-Boc protection enables selective C4 lithiation at -78°C followed by quenching with electrophilic bromine sources (e.g., Br₂, NBS, or CBr₄) to yield 4-bromo-1-(tert-butoxycarbonyl)-1H-pyrrolo[3,2-c]pyridine in >85% yield. Alternative routes leverage Pd(0)-catalyzed borylation at C4, followed by bromination with CuBr₂, offering complementary regiocontrol [5].
Regioselective installation of bromine at the C4 position is critical for subsequent derivatization. Electrophilic bromination of N-protected 1H-pyrrolo[3,2-c]pyridine predominantly occurs at the electron-rich C4 position rather than C6 due to the polarization induced by the pyridinic nitrogen at C7. Optimization studies reveal that N-bromosuccinimide (NBS) in DMF at 0-5°C achieves >90% C4 selectivity with minimal dibromination [5] [6]. Subsequent C3 amination exploits the electron-withdrawing effect of the C4 bromine, which activates the core toward electrophilic amination.
Table 1: Regioselective Amination Methods for 4-Bromo-1H-pyrrolo[3,2-c]pyridine
Method | Conditions | Regioselectivity (C3:C6) | Yield (%) |
---|---|---|---|
Chichibabin Amination | NaNH₂, Toluene, 110°C, 12h | 8:1 | 45-55 |
Diazotization-Reduction | SnCl₂, HCl, NaN₃, 0°C → RT | >20:1 | 60-70 |
Buchwald-Hartwig Amination | Pd₂(dba)₃, BrettPhos, KHMDS, Dioxane, 80°C | >50:1 | 75-85 |
The Buchwald-Hartwig amination route provides superior regiocontrol and functional group tolerance. Using Pd₂(dba)₃ with bulky phosphine ligands (BrettPhos) and potassium bis(trimethylsilyl)amide (KHMDS) as base, 4-bromo-1H-pyrrolo[3,2-c]pyridine undergoes exclusive C3-amination with primary amine sources. This method accommodates aryl, alkyl, and amino acid ester amines without competing N-amination [1] [6].
Palladium-catalyzed cross-coupling transforms 4-bromo-1H-pyrrolo[3,2-c]pyridin-3-amine into pharmacologically valuable intermediates. The C4 bromine serves as a versatile handle for C–N and C–O bond formation under Pd(0) catalysis, analogous to methodologies developed for 4-bromo-7-azaindoles [1]. Key ligand systems enable divergent reactivity:
Table 2: Palladium-Catalyzed Coupling Reactions of 4-Bromo-1H-pyrrolo[3,2-c]pyridin-3-amine
Reaction Type | Catalyst/Ligand | Base/Solvent | Coupling Partner | Yield (%) |
---|---|---|---|---|
Amidation | Pd(OAc)₂/Xantphos | Cs₂CO₃/Dioxane | Benzamide | 90-95 |
Amination | Pd₂(dba)₃/BrettPhos | KHMDS/Toluene | Morpholine | 85-90 |
O-Arylation | Pd(OAc)₂/Xantphos | K₂CO₃/Dioxane | 4-Cyanophenol | 80-88 |
Suzuki Coupling | Pd(PPh₃)₄ | K₂CO₃(aq)/DME | Phenylboronic acid | 75-82 |
Sustainable synthesis of 4-bromo-1H-pyrrolo[3,2-c]pyridin-3-amine incorporates three key principles:
Table 3: Green Chemistry Metrics for Key Synthetic Steps
Step | Conventional Process | Green Alternative | E-factor Reduction | PMI Improvement |
---|---|---|---|---|
Bromination | NBS/CHCl₃, 0°C | NBS/CPME, 25°C | 35% | 1.8 → 1.2 |
C–N Coupling | Pd(OAc)₂ (5 mol%)/Dioxane/24h | Pd-PEPPSI (0.5 mol%)/MW/1h | 52% | 3.5 → 1.7 |
Workup | Silica gel chromatography | Antisolvent crystallization | 90% solvent reduction | 120 → 15 |
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: